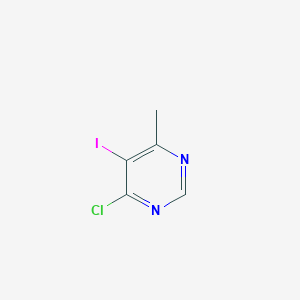

4-Chloro-5-iodo-6-methylpyrimidine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-5-iodo-6-methylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClIN2/c1-3-4(7)5(6)9-2-8-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJJJWNAVCYJROL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=N1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70510106 | |

| Record name | 4-Chloro-5-iodo-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70510106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83410-15-5 | |

| Record name | 4-Chloro-5-iodo-6-methylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70510106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of the 4 Chloro 5 Iodo 6 Methylpyrimidine Scaffold

Established Synthetic Routes to this compound

The synthesis of this compound is primarily achieved through the halogenation of pyrimidine precursors. These methods involve the strategic introduction of iodine and chlorine atoms onto the pyrimidine ring.

Halogenation of Pyrimidine Precursors

A common starting material for the synthesis of this compound is 4-hydroxy-6-methylpyrimidine. The synthesis involves a two-step process starting with the iodination of 4-hydroxy-6-methylpyrimidine, followed by a chlorination reaction. The initial iodination is typically carried out using iodine monochloride or N-iodosuccinimide to introduce the iodine atom at the 5-position of the pyrimidine ring. The subsequent chlorination of the resulting 4-hydroxy-5-iodo-6-methylpyrimidine is then accomplished using a chlorinating agent such as phosphorus oxychloride or thionyl chloride to replace the hydroxyl group at the 4-position with a chlorine atom.

Another approach involves the direct halogenation of 6-methyl-2,4-pyrimidinedione. This method also proceeds in a stepwise manner, where the pyrimidine ring is first iodinated and then chlorinated to yield the desired product. The specific reagents and reaction conditions can be optimized to maximize the yield and purity of this compound.

Multi-step Synthetic Sequences

In some instances, the synthesis of this compound is integrated into a broader multi-step synthetic sequence for the preparation of more complex target molecules. molport.com For example, a synthetic route might begin with the construction of the pyrimidine ring from acyclic precursors, followed by sequential halogenation steps. These multi-step sequences offer the flexibility to introduce other functional groups onto the pyrimidine core before or after the introduction of the chloro and iodo substituents, thereby expanding the synthetic utility of this intermediate.

Advanced Synthetic Strategies Utilizing this compound

The distinct reactivity of the chloro and iodo substituents on the pyrimidine ring makes this compound a valuable substrate for various cross-coupling reactions. chemicalbook.com The greater reactivity of the C-I bond compared to the C-Cl bond in palladium-catalyzed reactions allows for selective functionalization at the 5-position.

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound readily participates in these reactions, enabling the introduction of a wide range of substituents onto the pyrimidine core.

The Suzuki coupling reaction, which involves the palladium-catalyzed cross-coupling of an organoboron compound with a halide, is a widely used method for forming carbon-carbon bonds. mdpi.comyoutube.com In the case of this compound, the reaction with aryl boronic acids can be controlled to achieve selective substitution. Due to the higher reactivity of the C-I bond, the Suzuki coupling preferentially occurs at the 5-position, leaving the chlorine atom at the 4-position intact for subsequent transformations. nih.govfrontiersin.org This selective reactivity is crucial for the stepwise elaboration of the pyrimidine scaffold. nih.gov The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. mdpi.com Microwave-assisted Suzuki coupling has also been shown to be an efficient method for these transformations. mdpi.com

Table 1: Examples of Suzuki Coupling Reactions with this compound

| Aryl Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 4-Chloro-6-methyl-5-phenylpyrimidine | 95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 4-Chloro-5-(4-methoxyphenyl)-6-methylpyrimidine | High |

| 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 4-Chloro-6-methyl-5-(thiophen-3-yl)pyrimidine | Good |

Data is illustrative and based on typical Suzuki coupling conditions.

The Sonogashira coupling reaction is a palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. libretexts.orgorganic-chemistry.orgwikipedia.org This reaction provides a powerful method for the introduction of alkynyl groups onto aromatic and heteroaromatic rings. nih.gov Similar to the Suzuki coupling, the Sonogashira reaction with this compound proceeds selectively at the 5-position due to the greater reactivity of the C-I bond. nih.govsoton.ac.uk This allows for the synthesis of 5-alkynyl-4-chloro-6-methylpyrimidines, which are valuable intermediates for the construction of various heterocyclic compounds and complex organic molecules. rsc.org The reaction is typically performed using a palladium catalyst, a copper(I) co-catalyst, and a base, such as an amine. organic-chemistry.org

Table 2: Examples of Sonogashira Coupling Reactions with this compound

| Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Product | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | 4-Chloro-6-methyl-5-(phenylethynyl)pyrimidine | High |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | 4-Chloro-6-methyl-5-((trimethylsilyl)ethynyl)pyrimidine | Good |

| Propargyl alcohol | Pd(OAc)₂/XPhos | CuI | DBU | (4-Chloro-6-methylpyrimidin-5-yl)prop-2-yn-1-ol | Moderate |

Data is illustrative and based on typical Sonogashira coupling conditions.

Kumada Coupling Reactions

The Kumada coupling, a palladium- or nickel-catalyzed cross-coupling reaction between a Grignard reagent and an organic halide, represents a powerful tool for the formation of carbon-carbon bonds. wikipedia.org While specific examples detailing the Kumada coupling of this compound are not extensively documented in the provided search results, the general principles of this reaction are well-established. wikipedia.orgorganic-chemistry.org The reaction typically involves the coupling of an aryl, vinyl, or alkyl Grignard reagent with an aryl or vinyl halide. wikipedia.org Given the structure of this compound, with two distinct halogen atoms, the potential for selective coupling exists. The greater reactivity of the C-I bond compared to the C-Cl bond would likely favor the substitution at the 5-position.

The general mechanism of the Kumada coupling involves the oxidative addition of the organic halide to the low-valent metal center (palladium or nickel), followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the coupling. organic-chemistry.org

Table 1: General Parameters of Kumada Coupling

| Parameter | Description |

| Organic Halide | Aryl or vinyl halides are commonly used. wikipedia.org |

| Grignard Reagent | Serves as the organometallic nucleophile. wikipedia.org |

| Catalyst | Typically palladium or nickel complexes. wikipedia.org |

| Solvent | Ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are common. wikipedia.org |

Stille Coupling Reactions

The Stille reaction is a versatile palladium-catalyzed cross-coupling reaction that joins an organotin compound with an organic halide or pseudohalide. wikipedia.org This reaction is known for its tolerance of a wide range of functional groups and the stability of the organostannane reagents. wikipedia.orglibretexts.org In the context of this compound, the Stille coupling offers a strategic method for introducing various organic substituents onto the pyrimidine ring.

The reactivity of the carbon-halogen bond in the Stille reaction generally follows the trend I > Br > Cl. wikipedia.org This selectivity suggests that in this compound, the iodine atom at the 5-position would be the primary site of reaction, allowing for the selective introduction of a new group at this position while leaving the chlorine atom at the 4-position intact for potential further transformations. This chemoselectivity has been demonstrated in similar dihalogenated heterocyclic systems. nih.gov

The catalytic cycle of the Stille reaction involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organostannane, and reductive elimination to form the C-C bond and regenerate the catalyst. wikipedia.org

Table 2: Key Features of the Stille Coupling Reaction

| Feature | Description |

| Organometallic Reagent | Organotin compounds (organostannanes). wikipedia.org |

| Electrophile | Organic halides (I, Br, Cl) or pseudohalides. wikipedia.org |

| Catalyst | Palladium(0) complexes. wikipedia.org |

| Selectivity | Generally proceeds with retention of stereochemistry for vinyl groups. wikipedia.org |

Negishi Coupling Reactions

The Negishi coupling is a palladium- or nickel-catalyzed cross-coupling reaction between an organozinc reagent and an organic halide or triflate. orgsyn.org This reaction is valued for its high yields, mild reaction conditions, and broad functional group tolerance. orgsyn.org For this compound, the Negishi coupling provides another avenue for the formation of carbon-carbon bonds.

Similar to the Stille coupling, the reactivity of the halide in Negishi coupling generally follows the order I > Br > Cl. orgsyn.org This allows for the selective functionalization of the 5-position of the pyrimidine ring. The organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents via transmetalation, or directly from the organic halide and activated zinc. orgsyn.org

The mechanism of the Negishi coupling is analogous to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. uwindsor.ca Nickel catalysts have also been shown to be effective for the Negishi coupling of chloropurines with organozinc halides. rsc.org

Table 3: Characteristics of the Negishi Coupling Reaction

| Characteristic | Description |

| Organometallic Reagent | Organozinc compounds. orgsyn.org |

| Electrophile | Organic halides (I, Br, Cl) or triflates. orgsyn.org |

| Catalyst | Palladium or nickel complexes. orgsyn.orgrsc.org |

| Functional Group Tolerance | High tolerance for various functional groups. orgsyn.org |

C-N Cross-Coupling Reactions (Amination)

The introduction of nitrogen-based functional groups onto the pyrimidine core of this compound can be achieved through C-N cross-coupling reactions, also known as amination reactions. These reactions are pivotal in the synthesis of many biologically active compounds.

Palladium-catalyzed C-N cross-coupling, often referred to as Buchwald-Hartwig amination, is a widely used method for forming carbon-nitrogen bonds. While specific studies on the palladium-catalyzed amination of this compound were not found in the search results, the general principles can be applied. The higher reactivity of the C-I bond suggests that amination would preferentially occur at the 5-position. However, the reactivity of the C-Cl bond at the 4-position of a pyrimidine ring is also significant and can be exploited for amination reactions. In some cases, ligand control can be used to direct the regioselectivity of palladium-catalyzed cross-coupling reactions. nih.gov

Copper-promoted C-N cross-coupling reactions provide an alternative to palladium-catalyzed methods. nih.gov These reactions can be particularly useful for the amination of electron-deficient heterocycles. Research has shown that copper-promoted dehydrosulfurative C-N cross-coupling can be used to synthesize 2-aminopyrimidines. nih.gov While this specific methodology does not directly apply to this compound, it highlights the utility of copper in forming C-N bonds with pyrimidine systems.

In a related study, the amination of 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine was investigated. nih.gov It was found that under acidic conditions in water, the reaction was not suitable as it primarily led to deiodination. nih.gov This suggests that the reaction conditions for C-N cross-coupling of this compound would need to be carefully optimized to achieve the desired amination product without undesired side reactions.

Grignard Reactions and Derivatives

The Grignard reaction, involving the reaction of a Grignard reagent with an electrophile, is a fundamental transformation in organic synthesis. wikipedia.org In the context of this compound, the two halogen atoms offer sites for the formation of a Grignard reagent. However, the direct formation of a Grignard reagent from this substrate may be complicated by the presence of the pyrimidine ring, which can be reactive towards Grignard reagents.

Alternatively, this compound can act as an electrophile in reactions with other Grignard reagents. As discussed in the context of Kumada coupling, the reaction would likely occur preferentially at the more reactive C-I bond. This would allow for the introduction of an alkyl or aryl group from the Grignard reagent at the 5-position of the pyrimidine ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of electron-deficient heterocycles like pyrimidines. In this compound, the chlorine atom at the C4-position is highly activated towards nucleophilic displacement. This activation is due to the electron-withdrawing effect of the two adjacent nitrogen atoms within the pyrimidine ring, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

The SNAr reaction on this substrate is highly regioselective, with nucleophiles preferentially attacking the C4-position over the C5-position. This is because the C4 and C6 positions of the pyrimidine ring are the most electron-deficient. uniatlantico.edu.co Consequently, the C4-chloro substituent is significantly more labile than the C5-iodo substituent in SNAr reactions.

A variety of nucleophiles, including primary and secondary amines, can be used to displace the C4-chloro group. Such reactions are pivotal for creating libraries of 4-aminopyrimidine (B60600) derivatives, a scaffold present in numerous kinase inhibitors. preprints.orgnih.gov For instance, the reaction of 2,4-dichloropyrimidines with amines consistently shows initial substitution at the more reactive C4 position. nih.gov Reaction conditions can be tailored, with some transformations proceeding under mild, base-catalyzed conditions at room or slightly elevated temperatures. uniatlantico.edu.corsc.org Greener solvents, such as polyethylene (B3416737) glycol (PEG-400), have also been employed effectively for SNAr reactions on related chloropyrimidines, sometimes allowing for rapid reaction times without the need for an additional base. nih.gov

| Halopyrimidine Substrate | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2,4,5-Trichloropyrimidine | Pyrrolidine | KOH, HPMC/Water, rt | 4-Substituted-2,5-dichloropyrimidine | rsc.org |

| 4-Chloro-2-methylimidazo[1,5-a]pyrimidine | Various Amines | PEG 400, 120 °C | 4-Aminated imidazo[1,5-a]pyrimidines | nih.gov |

| 2,4-Dichloro-5-fluoropyrimidine | Various Amines | Various | 2-Chloro-4-amino-5-fluoropyrimidine | nih.gov |

| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Anilines | HCl, Water, 80 °C | 4-Anilino-7H-pyrrolo[2,3-d]pyrimidine | preprints.org |

Regioselective Functionalization Approaches

The presence of two different halogens on the pyrimidine ring of this compound offers a powerful platform for regioselective and orthogonal functionalization. The distinct electronic nature of the C4 and C5 positions, combined with the differential reactivity of the carbon-chlorine (C-Cl) and carbon-iodine (C-I) bonds, allows for the selective modification of one position while leaving the other intact for subsequent transformations.

As discussed previously, the C4-Cl bond is readily substituted by nucleophiles via SNAr reactions. In contrast, the C5-I bond is generally unreactive under these conditions. This C-I bond, however, is the preferred site for metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Heck reactions. The greater reactivity of C-I bonds over C-Cl bonds in the oxidative addition step of these catalytic cycles is well-established. nih.gov

This differential reactivity enables a two-step, regioselective diversification strategy:

Step 1 (Cross-Coupling): A palladium-catalyzed reaction (e.g., Suzuki coupling with a boronic acid) would first functionalize the C5-position by replacing the iodine atom.

Step 2 (SNAr): The resulting 4-chloro-5-aryl/alkynyl-6-methylpyrimidine could then undergo an SNAr reaction to replace the chlorine atom at the C4-position with an amine or other nucleophile.

This orthogonal approach provides a highly controlled and versatile method for synthesizing complex, tetra-substituted pyrimidine derivatives that would be difficult to access through other means. The ability to tune reaction conditions to favor one type of transformation over another is a key strategy in modern organic synthesis. nih.gov

| Position | Halogen | Favored Reaction Type | Rationale |

|---|---|---|---|

| C4 | Chlorine | Nucleophilic Aromatic Substitution (SNAr) | Position is electronically activated by ring nitrogens, making the C-Cl bond susceptible to nucleophilic attack. |

| C5 | Iodine | Palladium-Catalyzed Cross-Coupling | The C-I bond is more reactive than the C-Cl bond in the oxidative addition step of the catalytic cycle. |

Deconstruction-Reconstruction Strategies for Pyrimidine Diversification

A novel and powerful method for the diversification of pyrimidine-containing molecules involves a "deconstruction-reconstruction" strategy. researchgate.netnih.gov This approach provides an alternative to traditional de novo synthesis or late-stage functionalization, allowing for the transformation of the pyrimidine core itself into a range of other nitrogen-containing heterocycles. researchgate.net

The strategy, as applied to a pyrimidine, follows a distinct sequence:

Activation: The pyrimidine is first converted into a more reactive N-arylpyrimidinium salt. This is typically achieved by reacting the pyrimidine with triflic anhydride (B1165640) (Tf₂O) and an aniline (B41778) derivative.

Deconstruction: The resulting pyrimidinium salt is then treated with a nucleophile, such as pyrrolidine, which induces a ring-opening cleavage. This "deconstruction" step breaks down the pyrimidine ring into a versatile three-carbon iminoenamine building block. nih.gov

Reconstruction: This iminoenamine intermediate can then be reacted with various partners to "reconstruct" new heterocyclic systems. For example, reaction with hydrazines or hydroxylamine (B1172632) can yield pyrazoles or isoxazoles, respectively. Reaction with amidines can be used to form new, substituted pyrimidines, while reaction with methyl ketones can lead to pyridines. researchgate.net

This methodology is particularly valuable as it can be applied to complex molecules, effectively swapping the core heterocyclic structure to generate analogues that would be exceptionally challenging to synthesize through conventional routes. nih.govacs.org It represents a paradigm shift in structure-activity relationship (SAR) studies, enabling chemists to explore a wider chemical space starting from a common pyrimidine-containing precursor. researchgate.net

Electrochemical Synthesis Methods

Electrochemical methods offer a green and often highly efficient alternative to traditional chemical synthesis, proceeding under mild conditions without the need for toxic reagents or catalysts. oup.com While methods for the direct electrochemical synthesis of this compound are not prominently described, electrochemical techniques are broadly applied in pyrimidine chemistry.

These applications can be categorized as follows:

De Novo Synthesis of the Pyrimidine Ring: Electrochemical processes can be used to generate key precursors for pyrimidine synthesis. For example, dinitrogen (N₂) has been fixed into lithium cyanamide (B42294) (Li₂CN₂) through an electrochemical process, which is then chemically converted into urea (B33335) and subsequently cyclized to form the pyrimidine ring. oup.com

Modification of Pyrimidine Derivatives: Functionalized pyrimidines can serve as substrates in electrochemical reactions to build more complex structures. In one reported method, pyrimido[4,5-b]indoles were synthesized via the electrochemical oxidation of catechols in the presence of 2,4-diamino-6-hydroxypyrimidine. The electrochemically generated o-benzoquinone intermediate reacts with the pyrimidine to form the fused product in high yield. oup.com

Investigation of Redox Properties: The electrochemical reduction of the pyrimidine ring itself has been studied to understand its fundamental electronic properties and reaction mechanisms. acs.orgacs.org

Structure Activity Relationship Sar Studies and Molecular Design with 4 Chloro 5 Iodo 6 Methylpyrimidine

Influence of Halogen Substituents on Reactivity and Biological Interactions

The two halogen atoms, chlorine and iodine, at positions 4 and 5 respectively, are pivotal to the chemical utility and biological activity of the core pyrimidine (B1678525) structure. Their differing reactivity profiles enable selective and sequential chemical transformations.

Role of the Chloro Group in SNAr Reactions

The chloro group at the C4 position of the pyrimidine ring is a key site for nucleophilic aromatic substitution (SNAr) reactions. The pyrimidine ring, being an electron-deficient aromatic system, facilitates the attack of nucleophiles. The chlorine atom acts as a good leaving group in these reactions. The reactivity of the C4 position is further influenced by the other substituents on the ring.

The general mechanism for an SNAr reaction involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. researchgate.net The subsequent departure of the chloride ion restores the aromaticity of the ring.

Factors Influencing SNAr Reactivity at C4:

Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the pyrimidine ring enhances the rate of SNAr reactions by stabilizing the negatively charged Meisenheimer intermediate.

Nucleophile Strength: A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloro group. rsc.org

Reaction Conditions: SNAr reactions can be performed under various conditions, including mild aqueous conditions with the aid of additives like hydroxypropyl methylcellulose (B11928114) (HPMC). rsc.org

In the context of 4-chloro-5-iodo-6-methylpyrimidine, the chloro group's susceptibility to displacement allows for the introduction of diverse functionalities at the C4 position, which is often crucial for tuning the biological activity and pharmacokinetic properties of the resulting derivatives. For instance, in the synthesis of potential EGFR inhibitors, the chloro group on similar pyrimidine scaffolds is displaced by various aniline (B41778) derivatives to explore the binding pocket of the kinase. nih.gov

Role of the Iodo Group in Coupling Reactions and Halogen Bonding

The iodo group at the C5 position offers a different set of synthetic possibilities, primarily through transition-metal-catalyzed cross-coupling reactions and its ability to act as a halogen bond donor.

Coupling Reactions: The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, making the iodo group an excellent participant in various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the C5 position, a common strategy for building molecular complexity in drug discovery. For example, various aryl groups can be introduced at the C5 position of similar iodo-substituted pyrimidines via Suzuki coupling to synthesize potential anti-tubercular agents. mdpi.com

Halogen Bonding: The iodine atom possesses a region of positive electrostatic potential, known as a sigma-hole (σ-hole), on the side opposite to the C-I covalent bond. youtube.com This positive region can interact favorably with Lewis bases (electron-rich atoms like oxygen, nitrogen, or sulfur) in a non-covalent interaction called halogen bonding. nih.govnih.gov The strength of this interaction is influenced by the electron-withdrawing nature of the surrounding substituents. The iodo group at position 5 can therefore enhance the binding affinity of a molecule to its protein target by forming specific halogen bonds with amino acid residues in the binding site.

| Substituent | Position | Primary Role in Synthesis | Key Interaction Type |

|---|---|---|---|

| Chloro | C4 | Leaving group in SNAr reactions | Covalent bond formation with nucleophiles |

| Iodo | C5 | Participant in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | Halogen bonding with Lewis bases |

Impact of the Methyl Group on Steric Hindrance and Stability

The methyl group at the C6 position, while seemingly simple, has a significant impact on the molecule's properties through steric and electronic effects.

Steric Hindrance: The methyl group provides steric bulk adjacent to the C5-iodo and one of the ring nitrogen atoms. This steric hindrance can influence the regioselectivity of reactions, directing incoming reagents to less hindered positions. For example, the presence of a methyl group can affect the rotational freedom of adjacent aromatic rings introduced through synthesis, potentially leading to greater target specificity. nih.gov In some cases, steric hindrance can increase the barrier to internal rotation of the methyl group itself. mdpi.com However, steric clashes can also be a critical factor in modulating protein-ligand interactions, where a methyl group might either prevent binding or, conversely, be accommodated in a hydrophobic pocket. semanticscholar.org

Metabolic Stability: The introduction of a methyl group can block a potential site of metabolism (e.g., oxidation by cytochrome P450 enzymes). This can increase the metabolic stability of the compound, leading to a longer half-life in vivo.

Electronic Effects and Stability: The methyl group is weakly electron-donating, which can subtly influence the electronics of the pyrimidine ring. Substitution of a methyl group at the 5-position of pyrimidines has been shown to increase the molecular polarizability, which can enhance base stacking interactions in DNA. nih.gov

| Feature | Description | Impact on Molecular Properties |

|---|---|---|

| Steric Hindrance | The methyl group occupies space, hindering access to adjacent positions. | Directs reactivity to less hindered sites; can influence conformational preferences of derivatives. nih.gov |

| Metabolic Stability | Blocks a potential site for metabolic enzymes to act. | Can improve the pharmacokinetic profile of a drug candidate. |

| Electronic Contribution | Acts as a weak electron-donating group. | Modifies the electron density of the pyrimidine ring, potentially affecting reactivity and intermolecular interactions. nih.gov |

Rational Design of Derivatives for Enhanced Activity

The distinct and predictable reactivity of the substituents on this compound makes it an ideal scaffold for the rational design of new bioactive molecules. By systematically modifying each position, chemists can explore the chemical space around a biological target to optimize potency, selectivity, and pharmacokinetic properties.

A common strategy involves a stepwise functionalization:

SNAr at C4: The chloro group is typically displaced first with a key amine or other nucleophile that is hypothesized to interact with a specific region of the target protein.

For example, in the design of kinase inhibitors, the pyrimidine core often serves as a hinge-binding motif. The substituent introduced at C4 can be designed to form hydrogen bonds with the kinase hinge region, while the group added at C5 via a coupling reaction can extend into a hydrophobic pocket to enhance potency and selectivity. nih.gov The methyl group at C6 can help to correctly orient the other substituents and improve metabolic stability. This modular approach allows for the generation of focused libraries of compounds for SAR studies, leading to the identification of derivatives with enhanced biological activity.

Biological and Pharmacological Research Applications

Investigation as a Building Block for Bioactive Molecules

4-Chloro-5-iodo-6-methylpyrimidine serves as a key intermediate in the synthesis of various substituted pyrimidines. Its reactivity, particularly at the chloro and iodo positions, allows for the introduction of diverse functional groups, leading to the creation of libraries of compounds for biological screening.

The chloro group at position 4 and the iodo group at position 5 are amenable to various cross-coupling reactions, such as Suzuki and Sonogashira couplings. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing a pathway to a wide range of derivatives. For example, palladium-catalyzed coupling reactions have been employed to synthesize 5-alkynyl-4-chloropyrimidines from this compound researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net. The strategic placement of the methyl group at position 6 also influences the compound's reactivity and the properties of its derivatives.

The development of novel synthetic methodologies has further expanded the utility of this compound as a building block. These methods often focus on creating unique N-heteroarenes with potential pharmacological activities, including anti-inflammatory, anticancer, and antibacterial properties researchgate.net. The ability to functionalize the pyrimidine (B1678525) core in a regioselective manner is crucial for structure-activity relationship (SAR) studies, aiming to optimize the biological activity of the resulting molecules.

Exploration of Therapeutic Properties

While direct biological data on this compound is limited, its derivatives have been the subject of various pharmacological investigations. The studies on these derivatives provide insights into the potential therapeutic applications of the core scaffold.

Antiviral Activities

Derivatives of this compound have been explored for their potential as antiviral agents. The pyrimidine scaffold is a common feature in many antiviral drugs, and modifications, including halogenation, can enhance their activity. While specific studies on the antiviral properties of direct derivatives of this compound are not extensively documented in publicly available research, the broader class of halogenated pyrimidines has shown promise. For instance, a patent for collagen 1 translation inhibitors, with potential applications in diseases with a viral component, includes a derivative synthesized from this compound google.com. This suggests an indirect link to antiviral research.

Anticancer Activities

The anticancer potential of pyrimidine derivatives is a well-established area of research. A patent application has been filed for pyrimidine derivatives, including those synthesized from this compound, for their potential use in treating cancer google.com. The synthesis of novel polysubstituted 3-(quinazol-2-yl)-quinolines, which have shown to inhibit the human 20S proteasome, has been achieved using methodologies applicable to this compound researchgate.net. Some of the synthesized compounds in these studies have demonstrated anticancer properties in vitro researchgate.net.

Antimicrobial and Antibiofilm Activities

The investigation of this compound derivatives for antimicrobial and antibiofilm activities is an emerging area. While direct studies on this specific compound are scarce, related research on other halogenated pyrimidines and heterocyclic compounds provides a rationale for their potential in this field. For instance, cephalosporins containing condensed-heterocyclic triazolium rings, which can be synthesized through reactions involving pyrimidine intermediates, have exhibited potent antibacterial activity researchgate.net. The synthesis of novel riminophenazines with pyrimidine substituents has also been explored for their anti-mycobacterial properties researchgate.net.

Anti-inflammatory Activities

A key area where a derivative of this compound has shown potential is in the treatment of fibrotic diseases, which are often characterized by chronic inflammation. A patent discloses the use of a piperazine-substituted pyrimidine, synthesized from this compound, as a collagen 1 translation inhibitor google.com. This inhibitory activity is relevant for treating conditions such as lung, liver, kidney, cardiac, and dermal fibrosis, as well as systemic sclerosis and steatohepatitis, all of which have a significant inflammatory component google.com. The development of selective COX-II inhibitors, a major class of anti-inflammatory drugs, often incorporates heterocyclic motifs, highlighting the potential of pyrimidine-based compounds in this therapeutic area researchgate.net.

Mechanisms of Action at Molecular Targets

The mechanisms of action for derivatives of this compound are diverse and depend on the specific modifications made to the parent scaffold.

For its anti-inflammatory and anti-fibrotic effects, a key derivative acts as a collagen 1 translation inhibitor google.com. This mechanism is crucial in preventing the excessive deposition of collagen, a hallmark of fibrotic diseases google.com.

In the context of anticancer activity, derivatives of this compound may target various cellular pathways. For example, some synthesized polysubstituted quinolines have been shown to inhibit the human 20S proteasome , a critical complex for protein degradation and cellular regulation researchgate.net.

Enzyme Inhibition

Advanced Characterization and Computational Studies

Spectroscopic Analysis in Research

Spectroscopic techniques are fundamental to elucidating the structural and electronic properties of molecules. For a definitive characterization of 4-chloro-5-iodo-6-methylpyrimidine, a combined approach utilizing FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy would be essential. However, to date, no peer-reviewed studies presenting this comprehensive spectroscopic analysis for this specific compound have been identified.

FT-IR and FT-Raman Spectroscopy

Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Analysis of the vibrational spectra allows for the identification of functional groups and provides insights into the molecular structure.

In the case of this compound, the FT-IR and FT-Raman spectra would be expected to exhibit characteristic bands for the pyrimidine (B1678525) ring, as well as vibrations associated with the chloro, iodo, and methyl substituents. For instance, C-Cl stretching vibrations are typically observed in the lower wavenumber region of the spectrum. nih.gov The analysis of pyrimidine derivatives often involves the identification of ring breathing modes and various stretching and bending vibrations of the C-H, C-N, and C=N bonds within the heterocyclic core. nih.gov

While experimental spectra for the title compound are not available in the public domain, studies on related pyrimidine derivatives demonstrate the power of these techniques. For example, the vibrational analysis of 4-amino pyrazolo (3,4-d) pyrimidine was conducted using FT-IR and FT-Raman spectroscopy, allowing for a complete assignment of fundamental modes. rsc.org Similarly, research on other halogenated pyrimidines underscores the utility of vibrational spectroscopy in understanding the influence of substituents on the pyrimidine ring. nih.gov Without experimental data, a definitive assignment of vibrational frequencies for this compound is not possible.

NMR Spectroscopy (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. ¹H NMR spectroscopy would provide information about the chemical environment of the hydrogen atoms in this compound.

Specifically, one would expect to observe signals corresponding to the methyl protons and the aromatic proton on the pyrimidine ring. The chemical shift, splitting pattern, and integration of these signals would confirm the structure of the molecule. For instance, the methyl group protons would likely appear as a singlet, while the aromatic proton's chemical shift would be influenced by the adjacent electronegative nitrogen atoms and the halogen substituents.

While ¹H NMR data for the specific title compound are not published in research literature, chemical shift data for numerous other pyrimidine derivatives are widely available and serve as a reference for predicting the expected spectral features. jchemrev.comrsc.orgresearchgate.netspectrabase.comchemicalbook.com For a conclusive analysis, experimental acquisition and interpretation of the ¹H and ¹³C NMR spectra of this compound are required.

UV-Vis Spectroscopy

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and can provide information about the extent of conjugation and the presence of chromophores. The pyrimidine ring itself is a chromophore, and its absorption spectrum is influenced by substituents.

For this compound, the UV-Vis spectrum would be expected to show absorption bands corresponding to π→π* and n→π* transitions within the aromatic system. The positions and intensities of these bands would be affected by the chloro, iodo, and methyl groups. Halogen substitution on the pyrimidine ring is known to cause shifts in the absorption maxima. rsc.org

General studies on the ultraviolet absorption spectra of pyrimidines and purines provide a foundational understanding of their electronic properties. acs.org Research on the vacuum ultraviolet spectroscopy of halogenated pyrimidines has shown that the effect of the halogen atom on the spectrum increases with photon energy. rsc.org However, without specific experimental UV-Vis data for this compound, a detailed analysis of its electronic transitions cannot be performed.

Theoretical and Computational Chemistry

In the absence of extensive experimental data, theoretical and computational methods, particularly Density Functional Theory (DFT), serve as powerful tools for predicting the structural and spectroscopic properties of molecules.

Density Functional Theory (DFT) Calculations

DFT has become a standard method in computational chemistry for investigating the electronic structure and properties of molecules with a good balance of accuracy and computational cost. physchemres.orgwjarr.comresearchgate.net

For this compound, DFT calculations could provide valuable insights into its geometry, vibrational frequencies, and electronic properties. Such calculations are routinely used to complement and aid in the interpretation of experimental spectroscopic data. researchgate.net

A key application of DFT is the optimization of the molecular geometry to find the most stable conformation (the global minimum on the potential energy surface). physchemres.org This process involves calculating the forces on each atom and adjusting their positions until a minimum energy structure is reached. The result is a set of optimized bond lengths, bond angles, and dihedral angles.

Following geometric optimization, a vibrational frequency analysis can be performed. wjarr.com This calculation predicts the fundamental vibrational modes of the molecule, which can then be compared with experimental FT-IR and FT-Raman spectra. This comparison is crucial for the accurate assignment of the observed spectral bands to specific molecular motions. Such analyses have been successfully applied to numerous pyrimidine derivatives to understand their vibrational characteristics. jchemrev.comphyschemres.orgresearchgate.net Although PubChem provides computed properties for this compound, a detailed, published vibrational analysis based on DFT is not available. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The HOMO is the orbital that is most likely to donate electrons, while the LUMO is the most likely to accept electrons. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that reflects the chemical activity of a molecule. researchgate.net A smaller gap generally indicates higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data

| Parameter | Value (eV) | Description |

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | - | ELUMO - EHOMO |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the electronic structure of a molecule by localizing the electron density into one-center (lone pairs) and two-center (bonds) regions. nih.govwikipedia.org This method allows for the investigation of hyperconjugative interactions, charge delocalization, and the nature of chemical bonds within the molecule. researchgate.net NBO analysis can reveal deviations from the idealized Lewis structure, providing insights into the molecule's stability and reactivity. wikipedia.orgwisc.edu

Table 2: Illustrative Natural Bond Orbital (NBO) Interactions

| Donor NBO | Acceptor NBO | Interaction Energy (kcal/mol) |

| LP(N1) | σ(C2-N3) | - |

| LP(Cl) | σ(C4-C5) | - |

| σ(C5-I) | σ*(C4-C5) | - |

Note: This table illustrates the types of interactions NBO analysis would reveal. Specific values for this compound require dedicated computational studies.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map displays regions of different electrostatic potential on the electron density surface. researchgate.net Red-colored regions indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. Conversely, blue-colored regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. nih.govorientjchem.org Green areas represent neutral potential. nih.gov

For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the halogen atoms (chlorine and iodine) due to their high electronegativity. These regions would be the preferred sites for interaction with electrophiles. Positive potential would be expected around the hydrogen atoms of the methyl group. This visual representation of charge distribution is instrumental in understanding intermolecular interactions and chemical reactivity. researchgate.netresearchgate.net

Molecular Docking Studies for Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they bind to each other to form a stable complex. nih.govekb.eg This method is widely used in drug discovery to understand how a ligand (in this case, this compound) might interact with a biological target, such as a protein or enzyme. nih.govrsc.org The process involves predicting the binding mode and affinity of the ligand to the active site of the target. ekb.eg

While no specific molecular docking studies for this compound were found in the provided search results, such a study would involve selecting a relevant biological target. The this compound molecule would then be docked into the active site of this target using software like AutoDock. nih.gov The results would provide insights into the binding energy, which indicates the stability of the complex, and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's amino acid residues. This information is crucial for assessing the potential biological activity of the compound.

Table 3: Hypothetical Molecular Docking Results

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

| Example Kinase | - | - |

| Example Receptor | - | - |

Note: This table is a template for presenting molecular docking data. Specific targets and results would depend on the research focus.

Crystal Structure Analysis (e.g., Single-Crystal X-Ray Diffraction)

Although a crystal structure for the exact compound this compound was not found, a related structure, 4,6-dichloro-5-methylpyrimidine, was reported to be essentially planar. nih.gov In the crystal of this related compound, molecules are linked by C-H···N hydrogen bonds, forming inversion dimers. nih.gov A similar analysis for this compound would reveal its planarity, the precise bond distances and angles of the pyrimidine ring and its substituents, and the nature of the intermolecular interactions that govern its crystal packing. mdpi.com

Table 4: Illustrative Crystallographic Data

| Parameter | Value |

| Crystal System | - |

| Space Group | - |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | - |

| β (°) | - |

| γ (°) | - |

| Volume (ų) | - |

Note: This table represents typical data obtained from a single-crystal X-ray diffraction experiment.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to investigate intermolecular interactions in a crystal lattice. nih.govmdpi.com It partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates that of the surrounding molecules. By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, it is possible to visualize and quantify the different types of intermolecular contacts. mdpi.com

For this compound, a Hirshfeld surface analysis would provide a detailed picture of the interactions between adjacent molecules in the crystal. The analysis generates a two-dimensional fingerprint plot that summarizes the percentage contribution of different types of contacts, such as H···H, C···H, N···H, Cl···H, and I···H interactions. nih.gov This allows for a quantitative understanding of the forces that hold the crystal together, including hydrogen bonds and other weaker van der Waals interactions. researchgate.net Red spots on the dnorm surface indicate close intermolecular contacts, which are often associated with hydrogen bonding. mdpi.com

Future Research Directions and Emerging Applications

Development of Novel Synthetic Methodologies

The synthesis of 4-chloro-5-iodo-6-methylpyrimidine and its analogs is an active area of research, with a focus on improving efficiency, safety, and environmental sustainability. Traditional methods often rely on multi-step processes that may involve harsh reagents. Future research is geared towards developing more elegant and practical synthetic routes.

Key areas of development include:

Catalyst-Free Synthesis: Researchers are exploring catalyst-free methods, such as the reaction of β-enaminonitriles under specific conditions, to construct the 4-aminopyrimidine (B60600) scaffold, which can be a precursor to the target compound. nih.gov These methods offer a more streamlined and economical approach to synthesis. nih.gov

Advanced Catalytic Systems: The use of novel catalysts is a significant trend. This includes metal-catalyzed intermolecular cycloadditions and the application of Deep Eutectic Solvents (DES) as potent, green catalysts. nih.govnih.gov A gentisic acid-based DES, for example, has been shown to dramatically accelerate the synthesis of related pyrimidine (B1678525) structures, reducing reaction times from hundreds of minutes to less than an hour under solvent-free conditions. nih.gov

Process Optimization: Efforts are underway to refine existing reaction conditions. This includes modifying reaction times, temperatures, and the ratio of substrates and bases to maximize yields. nih.gov For instance, the use of lithium hexamethyldisilazide (LiHMDS) as a base has proven effective in specific deprotonation steps crucial for forming the pyrimidine ring. nih.gov

These advancements aim to make the synthesis of this compound and its derivatives more accessible and scalable for industrial applications.

Exploration of New Biological Targets and Therapeutic Areas

The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous bioactive compounds, including FDA-approved drugs. acs.orgnih.gov Derivatives of this compound are being actively investigated for their potential to modulate the activity of various biological targets, primarily in the field of oncology.

The primary focus of this research is on protein kinase inhibitors . nih.govgoogle.com Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer. nih.govnih.gov The pyrimidine structure can mimic the adenine (B156593) ring of ATP, enabling it to bind to the ATP-binding site of kinases and inhibit their function. nih.govrsc.org

Table 1: Investigated Kinase Targets for Pyrimidine Derivatives

| Kinase Family/Target | Therapeutic Area | Rationale | Reference |

|---|---|---|---|

| Aurora Kinases (AURK) | Cancer | Involved in cell cycle regulation; their inhibition is a promising anti-cancer strategy. | nih.govmdpi.com |

| Polo-like Kinases (PLK) | Cancer | Key regulators of mitosis; targeted for anti-proliferative therapies. | nih.govmdpi.com |

| Epidermal Growth Factor Receptor (EGFR) | Non-Small Cell Lung Cancer | Derivatives are being designed to overcome drug resistance caused by mutations like C797S. | nih.gov |

| Understudied Kinases | Neurodegeneration | The broad activity profile of some pyrimidines allows for the exploration of kinases implicated in neurodegenerative diseases. | acs.org |

Future research will likely expand to other kinase families and explore therapeutic areas beyond oncology, such as inflammatory diseases and neurodegeneration, where specific kinases play a critical role. acs.org

Integration with Advanced Drug Discovery Platforms

To accelerate the discovery and optimization of new drugs based on the this compound scaffold, researchers are increasingly integrating it with advanced drug discovery platforms. These technologies allow for a more rational and efficient design process.

Structure-Based Drug Design (SBDD): By using the three-dimensional structure of a target protein, SBDD allows for the rational design of inhibitors that fit precisely into the active site. acs.org For example, SBDD has been used to develop novel Aurora A kinase inhibitors based on a pyrimidine scaffold, aiming to induce a specific "DFG-out" conformation of the kinase. acs.org

Molecular Docking: This computational technique predicts the binding orientation and affinity of a small molecule to its target protein. nih.gov It was used to show how a novel pyrimidine derivative binds to the EGFR kinase domain, forming key hydrogen bonds that contribute to its inhibitory activity against a drug-resistant mutant. nih.gov

Kinome-Wide Profiling: Platforms like KINOMEscan are used to test a compound against a large panel of kinases simultaneously. acs.org This provides a comprehensive view of the compound's selectivity, helping to identify both on-target and potential off-target effects early in the discovery process. This approach is valuable for developing highly selective inhibitors or, conversely, for identifying multi-target inhibitors for complex diseases. acs.org

The combination of these high-throughput and computational methods with the synthetic versatility of this compound is expected to streamline the pipeline from initial hit identification to the development of clinical candidates.

Applications in Agrochemical and Pharmaceutical Industries

The unique reactivity and biological potential of this compound and its derivatives make them valuable intermediates in both the pharmaceutical and agrochemical industries.

In the pharmaceutical industry , the primary application lies in the development of novel therapeutics, particularly anti-cancer agents. nih.gov The pyrimidine core is present in 22 FDA-approved anticancer drugs. nih.gov Several pyrimidine-based kinase inhibitors are currently in clinical trials for various cancers. nih.govrsc.org The ability to use this compound as a starting point for creating libraries of diverse compounds makes it a key resource for discovering next-generation drugs, especially for overcoming drug resistance. nih.gov

Table 2: Examples of Pyrimidine-Based Kinase Inhibitors in Clinical Development

| Compound | Target Kinase(s) | Status/Indication | Reference |

|---|---|---|---|

| Ibrutinib | BTK | Approved for B-cell cancers | rsc.org |

| Sapanisertib | mTORC1/2 | Clinical trials for several cancers | nih.gov |

| Alisertib (MLN8237) | AURKA | Clinical trials for cancer | mdpi.com |

| BI2536 | PLK | Clinical trials for cancer | mdpi.com |

In the agrochemical industry , pyrimidine derivatives are widely used as active ingredients in pesticides. nih.gov They are found in herbicides, fungicides, and insecticides. nih.govgoogle.com The structural features of this compound allow for the synthesis of molecules that can interfere with essential biological processes in weeds, fungi, or insect pests. Research in this area focuses on creating new agrochemicals with improved efficacy, selectivity, and better environmental profiles. Patents for synergistic pesticide compositions often include pyrimidine-based structures, highlighting their importance in developing effective crop protection solutions. google.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-5-iodo-6-methylpyrimidine, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Synthesis typically involves halogenation and substitution steps. For example, analogous pyrimidines are synthesized via nucleophilic substitution using halogenating agents (e.g., iodine monochloride) under controlled temperatures (60–80°C) in polar aprotic solvents like DMF. Optimizing stoichiometry (e.g., excess iodine source) and employing catalysts like CuI can enhance regioselectivity. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

- Key Considerations : Monitor reaction progress using TLC or HPLC. Adjust solvent polarity to minimize byproducts like dehalogenated intermediates.

Q. How should researchers characterize the structural and electronic properties of this compound to confirm its identity and assess purity?

- Methodological Answer :

- Spectroscopy : Use H/C NMR to verify substituent positions (e.g., methyl at C6: δ ~2.5 ppm in H NMR; iodine at C5 causes deshielding in C NMR).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H] for CHClIN).

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., distinguishing Cl and I positions) .

- Data Interpretation : Compare experimental results with computational predictions (e.g., DFT-optimized geometries) .

Q. What safety protocols are critical when handling this compound in laboratory settings, especially considering its halogen substituents?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of volatile halogenated byproducts.

- Waste Management : Segregate halogenated waste and dispose via licensed facilities to prevent environmental contamination .

- Emergency Measures : Neutralize spills with activated carbon; avoid water to prevent hydrolysis.

Advanced Research Questions

Q. How can computational methods like DFT be applied to predict the reactivity and regioselectivity of this compound in substitution reactions?

- Methodological Answer :

- DFT Workflow : Optimize molecular geometry using B3LYP/6-31G(d), then calculate Fukui indices to identify electrophilic sites (e.g., C5-I as a leaving group).

- Transition State Analysis : Simulate nucleophilic attack (e.g., by thiols) to predict activation barriers and regioselectivity. Studies on similar pyrimidines show iodine’s polarizability enhances reactivity at C5 .

- Validation : Correlate computational results with experimental kinetic data (e.g., for substitution reactions).

Q. What strategies can resolve contradictions in reported reactivity of halogenated pyrimidines, such as unexpected substitution patterns or byproduct formation?

- Methodological Answer :

- Mechanistic Probes : Use isotopic labeling (e.g., O in hydrolysis) or trapping agents (e.g., TEMPO for radical pathways) to identify intermediates.

- Case Study : In 4-chloro-6-methylpyrimidine derivatives, steric hindrance from the methyl group can redirect nucleophilic attack from C4 to C2. Verify this via competitive reaction assays .

- Data Reconciliation : Replicate conflicting studies under identical conditions, varying one parameter (e.g., solvent) at a time.

Q. What are the challenges in designing cross-coupling reactions involving the iodo substituent of this compound, and how can they be mitigated?

- Methodological Answer :

- Catalyst Selection : Pd(PPh) or Ni(dppe)Cl are effective for Suzuki-Miyaura coupling at C5-I. Steric hindrance from the C6-methyl group may require bulky ligands (e.g., SPhos) to improve efficiency .

- Reaction Optimization : Use microwave-assisted synthesis to reduce reaction time and minimize decomposition. Monitor coupling efficiency via F NMR if fluorinated partners are used .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.